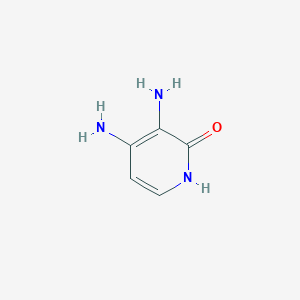

3,4-Diaminopyridin-2-ol

描述

3,4-Diaminopyridin-2-ol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

3,4-Diaminopyridin-2-ol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential in neurons. By blocking these channels, Amifampridine prolongs the action potential and increases presynaptic calcium concentrations .

Mode of Action

Amifampridine acts as a quaternary ammonium compound that blocks presynaptic potassium channels . This blockade subsequently prolongs the action potential and increases presynaptic calcium concentrations . The increased calcium concentration then enhances the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by Amifampridine involves the release of acetylcholine at the neuromuscular junction . In Lambert-Eaton myasthenic syndrome (LEMS), antibodies against presynaptic P/Q-type voltage-gated calcium channels lead to decreased presynaptic calcium levels and reduced release of acetylcholine . By blocking potassium channels, Amifampridine prolongs the action potential, leading to increased calcium influx and enhanced acetylcholine release .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . About 19% of the total renally-excreted dose is in the parent drug form, and about 74-81.7% of the dose is in its metabolite form . The pharmacokinetics and systemic exposure to Amifampridine are affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype .

Result of Action

The primary result of Amifampridine’s action is the improvement of symptoms in patients with LEMS . In phase III clinical trials of adult patients with LEMS, treatment with Amifampridine significantly improved symptoms of LEMS compared to placebo . Specifically, the quantitative myasthenia gravis (QMG) score showed a significant decrease (improvement) of 2.76 points . Moreover, the overall mean compound muscle action potentials (CMAP) amplitude improved significantly .

Action Environment

The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine

生化分析

Biochemical Properties

3,4-Diaminopyridin-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with voltage-gated potassium channels, where it acts as a blocker. This interaction prolongs the action potential and increases presynaptic calcium concentrations, which in turn enhances neurotransmitter release . Additionally, this compound interacts with presynaptic nerve terminals, influencing the release of neurotransmitters such as acetylcholine .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by enhancing neurotransmitter release, which is crucial for neuromuscular transmission. This compound has been shown to improve muscle strength and reduce symptoms in patients with Lambert-Eaton myasthenic syndrome by increasing the amplitude of compound muscle action potentials . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of voltage-gated potassium channels .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a voltage-gated potassium channel blocker. By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations, leading to enhanced neurotransmitter release . This compound also interacts with presynaptic nerve terminals, facilitating the release of acetylcholine and other neurotransmitters . These interactions result in improved neuromuscular transmission and muscle strength.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that this compound can maintain its therapeutic effects on cellular function, particularly in improving muscle strength and neuromuscular transmission . Continuous monitoring and appropriate dosing are essential to ensure sustained efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances neuromuscular transmission and improves muscle strength without significant adverse effects . At higher doses, this compound can cause toxic effects, including seizures and other neurological symptoms . It is crucial to determine the optimal dosage to balance therapeutic benefits and minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as N-acetyltransferase . This enzyme is responsible for the acetylation of the compound, which affects its overall metabolic activity and clearance from the body . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels, contributing to its therapeutic efficacy and potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in the neuromuscular junctions . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach the presynaptic nerve terminals to enhance neurotransmitter release .

Subcellular Localization

The subcellular localization of this compound is primarily in the presynaptic nerve terminals, where it exerts its effects on neurotransmitter release . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to voltage-gated potassium channels to block them effectively . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cells .

属性

IUPAC Name |

3,4-diamino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTKBUHNIZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633930 | |

| Record name | 3,4-Diaminopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-02-6 | |

| Record name | 3,4-Diaminopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1323028.png)